4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
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Overview
Description
4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a cyanopyridine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Cyanopyridine Moiety: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with sodium cyanide to form 2-cyanopyridine.
Coupling with Piperidine: The 2-cyanopyridine is then reacted with piperidine in the presence of a base such as potassium carbonate to form 2-(piperidin-1-yl)pyridine.
Introduction of the Carboxamide Group: The intermediate is then treated with o-tolyl isocyanate to introduce the carboxamide group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide may be studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
Medically, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.
Mechanism of Action
The mechanism of action of 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
- 4-((5-cyanopyridin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
- 4-((5-cyanopyridin-2-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, as opposed to m-tolyl or p-tolyl, can result in different steric and electronic effects, potentially leading to unique interactions with biological targets or different physical properties in materials science applications.
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-4-2-3-5-17(14)22-19(24)23-10-8-16(9-11-23)25-18-7-6-15(12-20)13-21-18/h2-7,13,16H,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGFEBLNVIJUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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